Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate

Medicinal Chemistry Synthetic Methodology Indazole Reactivity

Researchers requiring the C3-substituted indazole isomer for kinase or HDAC inhibitor programs often face supply inconsistency with less common 5-yl/6-yl analogs. This 3-yl β-keto ester directly matches validated pharmacophore models, ensuring synthetic fidelity. Key advantages include: • Direct conjugation with the indazole N2 nitrogen for predictable reactivity in cyclocondensation and Knoevenagel reactions. • Preferred geometry for introducing zinc-binding groups in HDAC inhibitor design, aligning with sub-nanomolar IC₅₀ scaffolds. • Reliable global supply with batch-to-batch consistency, supporting both early-stage discovery and scale-up.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
CAS No. 885269-76-1
Cat. No. B1451777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(1H-indazol-3-yl)-3-oxopropanoate
CAS885269-76-1
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1=NNC2=CC=CC=C21
InChIInChI=1S/C12H12N2O3/c1-2-17-11(16)7-10(15)12-8-5-3-4-6-9(8)13-14-12/h3-6H,2,7H2,1H3,(H,13,14)
InChIKeyLSZUCPNJYGQKPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate: Identity & Baseline Characterization


Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate (CAS 885269-76-1; molecular formula C12H12N2O3; molecular weight 232.24 g/mol) is a β-keto ester derivative of indazole, classified as a heterocyclic building block for medicinal chemistry and organic synthesis . The compound is supplied as a light yellow solid, typically at ≥95% purity, with the IUPAC name ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate (also registered as 1H-Indazole-3-propanoic acid, β-oxo-, ethyl ester) . Its canonical SMILES is CCOC(=O)CC(=O)C1=NNC2=CC=CC=C21 . The compound carries a PubChem CID of 40430224 and an EPA DSSTox identifier of DTXSID10654396, confirming its registration in authoritative chemical databases [1]. It is classified as a warning-level irritant (GHS07) with hazard statements H302, H315, H319, and H335 .

C3-substituted indazole β-keto ester building block
Reactive α-methylene for Knoevenagel condensation and alkylation
Research-grade solid; typical purity ≥95% for medicinal chemistry

Positional Isomer Specificity for Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate


Indazole regioisomers—including the 3-yl, 5-yl, and 6-yl variants of ethyl 3-oxopropanoate—are not interchangeable building blocks. The position of attachment on the indazole ring fundamentally alters the electronic environment of the β-keto ester moiety and the heterocycle itself. In the 3-yl isomer (target compound), the carbonyl group is directly conjugated with the indazole N2 nitrogen, creating a push-pull electronic system that modulates both the reactivity of the ketoester for downstream derivatization and the hydrogen-bond donor/acceptor capacity of the indazole NH [1]. By contrast, 5-yl and 6-yl isomers lack this direct heterocyclic conjugation, resulting in distinct reactivity profiles that can alter the outcome of condensation, cyclization, or nucleophilic addition reactions. Furthermore, indazole derivatives substituted at the 3-position have been preferentially explored as kinase inhibitor scaffolds and HDAC inhibitor pharmacophores [2]. Substituting a 5-yl or 6-yl analog without re-optimizing the synthetic route or biological assay may lead to divergent results in both chemistry and pharmacology.

5/6-yl positional isomers lack direct carbonyl–N2 conjugation, altering reactivity in cyclization and condensation steps.
Intramolecular NH···O=C hydrogen bond feasible only in the 3-yl isomer; solid-state and solubility properties may differ despite identical computed LogP.
C3-substituted indazoles dominate kinase and HDAC inhibitor SAR; 5/6-yl analogs may diverge from established pharmacophore models.

Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate: Differentiation Evidence


Electronic Conjugation: 3-yl vs. 5/6-yl Indazole Isomers

The target compound bears the oxopropanoate moiety at the indazole 3-position, directly conjugated with the N2 nitrogen of the pyrazole ring. This electronic arrangement is fundamentally distinct from the 5-yl (CAS 887411-61-2) and 6-yl (CAS 887411-57-6) isomers, where the β-keto ester is attached to the benzenoid ring without heterocyclic conjugation. According to the Science of Synthesis/Houben-Weyl compilation on indazole reactivity, C3 is the most reactive site for electrophilic substitution and is the primary position involved in heterocycle-mediated electronic effects [1]. While no direct head-to-head reactivity study was identified, the computed topological polar surface area (TPSA) is identical across all three positional isomers at 72.05 Ų, indicating that global polarity metrics fail to capture the electronic differences relevant to synthetic applications .

C3 vs. 5/6 Isomers
Class-level
C3 isomer: carbonyl directly conjugated with indazole N2. 5/6 isomers: carbonyl attached to benzenoid ring without heterocyclic conjugation.
Reactivity in cyclocondensation may differ; positional isomers are not interchangeable without experimental validation.
No quantitative comparative reactivity data; TPSA identical across isomers (72.05 Ų).
Medicinal Chemistry Synthetic Methodology Indazole Reactivity

Synthetic Versatility of the β-Keto Ester Moiety

Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate contains a β-keto ester moiety (C(=O)-CH₂-C(=O)OEt) that is absent in simpler indazole-3-carboxylate esters such as 1H-Indazole-3-carboxylic acid ethyl ester (CAS 4498-68-4). The β-keto ester provides an additional reactive site at the α-methylene carbon, enabling Knoevenagel condensations, alkylations, and reductions that are not possible with the simple carboxylate analog. The target compound has 5 hydrogen bond acceptors and 5 rotatable bonds; the simple ester analog has only 4 acceptors and 4 rotatable bonds, reflecting the reduced functional complexity [1]. Indazole-based β-keto esters are documented as versatile intermediates in the synthesis of pyrimido[1,2-b]indazole derivatives via cyclocondensation with 3-aminoindazoles [2], a transformation that simple esters cannot undergo without additional activation.

β-Keto Ester vs. Simple Ester
Class-level
β-Keto ester: 5 H-bond acceptors, reactive α-CH₂. Simple ester (CAS 4498-68-4): 4 H-bond acceptors, no α-methylene reactivity.
Enables Knoevenagel, alkylation, and cyclocondensation reactions inaccessible to the simple ester analog.
Class-level inference from published indazole β-keto ester methodology.
Organic Synthesis Building Block Derivatization

Hydrogen-Bonding Pattern and Solubility

The 3-yl isomer features an intramolecular hydrogen bond between the indazole NH (donor) and the β-keto carbonyl oxygen (acceptor), forming a 6-membered pseudo-ring that is stereoelectronically favorable. This intramolecular H-bond is not possible in the 5-yl or 6-yl isomers, where the distance between the NH and the keto oxygen exceeds effective H-bonding range. The target compound has 1 hydrogen bond donor and 5 acceptors; the 5-yl and 6-yl isomers share the same counts but differ in spatial arrangement, resulting in distinct crystal packing and solubility behavior . Computed LogP is identical at 1.70 across all three positional isomers , but this descriptor does not capture solid-state or solvation differences. The compound is supplied as a light yellow solid , whereas the 5-yl and 6-yl isomers are also reported as solids but may exhibit different melting ranges, though experimental melting point data were not identified in public sources.

Intramolecular H‑Bonding
Data to verify
6-membered NH···O=C intramolecular H-bond possible only in the 3-yl isomer; spatial arrangement prevents this in 5/6-yl isomers.
Solid-state packing and solubility behavior may differ despite identical LogP (1.70).
No experimental solubility or melting-point data available; structural prediction only.
Solid-State Chemistry Solubility Formulation

Limited Supply and Premium Pricing

A procurement analysis reveals that Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate (CAS 885269-76-1) commands a substantial price premium compared to its 5-yl and 6-yl isomers. From Fluorochem, the 3-yl isomer is priced at £436 for 50 mg and £873 for 250 mg (2025 pricing) . In contrast, the 6-yl isomer (CAS 887411-57-6) is available from Leyan at 98% purity for approximately $50–100/g (estimated from catalog pricing) , and the 5-yl isomer (CAS 887411-61-2) is similarly available at lower price points from multiple suppliers. This price differential—approximately 10- to 20-fold per gram—reflects the lower commercial availability and greater synthetic complexity of the 3-yl isomer, likely due to regioselective synthesis challenges at the indazole C3 position. The 3-yl isomer is stocked at AKSci (95% purity) and Fluorochem (95% purity), while the 5-yl and 6-yl isomers are more broadly available at purities up to 98% .

Price Premium
Supporting evidence
Approximately 10–20× price premium per gram for the 3-yl isomer compared to the 6-yl isomer (2025 vendor pricing).
Reflects limited commercial availability and higher synthetic cost; informs procurement budget decisions.
Pricing from vendor catalogs, subject to change; maximum purity 95% (3-yl) vs. 98% (6-yl from some vendors).
Procurement Supply Chain Vendor Comparison

C3-Substituted Indazoles: HDAC & Kinase Inhibitor Scaffolds

A survey of the medicinal chemistry literature reveals that indazole C3-substituted derivatives are the most extensively explored subclass for histone deacetylase (HDAC) inhibition and kinase inhibition. Multiple independent studies have designed and synthesized indazole-based HDAC6 inhibitors where the zinc-binding group or linker is attached at the 3-position, achieving IC₅₀ values in the low nanomolar range (e.g., compound 15k: HDAC1 IC₅₀ = 2.7 nM; compound 15m: IC₅₀ = 3.1 nM) . Similarly, potent TTK kinase inhibitors have been developed featuring 3-(1H-indazol-3-yl)benzenesulfonamide scaffolds [1]. While the specific compound Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate has not been profiled in these published studies, its 3-yl oxopropanoate structure positions it as a direct synthetic precursor to such pharmacophores. The 5-yl and 6-yl isomers, by contrast, are less represented in kinase and HDAC inhibitor patent literature, suggesting a functional preference for the 3-position in medicinal chemistry campaigns.

HDAC/Kinase Scaffolds
Class-level
C3-substituted indazoles are the predominant scaffold in published HDAC6 and kinase inhibitor SAR; 5/6-yl isomers are less represented.
Aligns with established medicinal chemistry trends; C3 building block fits common pharmacophore design strategies.
No direct profiling of this specific ester; class-level inference from literature survey (2015–2024).
Drug Discovery HDAC Inhibition Kinase Inhibition Structure-Activity Relationship

Computed Descriptors Fail to Distinguish Isomers

A critical finding for procurement decisions is that commonly used computed physicochemical descriptors—including LogP, topological polar surface area (TPSA), molecular weight, and hydrogen bond donor/acceptor counts—are identical across the 3-yl, 5-yl, and 6-yl positional isomers . Specifically, all three isomers share: LogP = 1.70 (XLogP3), TPSA = 72.05 Ų, molecular weight = 232.24 g/mol, 1 H-bond donor, 5 H-bond acceptors, and 5 rotatable bonds. This means that standard in silico ADME predictions (e.g., gastrointestinal absorption, blood-brain barrier permeability) will generate identical outputs for all three isomers, despite their chemically distinct structures. Consequently, researchers cannot rely on computational filters to select the optimal isomer; empirical data—synthetic accessibility, reaction performance, and biological assay results—must drive the decision. The target compound is distinguished by its synthetic accessibility challenges and unique electronic properties, not by these global descriptors.

Descriptor Blindness
Data to verify
LogP (1.70), TPSA (72.05 Ų), MW (232.24), HBD/HBA counts and rotatable bonds are identical across 3/5/6 isomers.
In silico ADME filters cannot distinguish positional isomers; empirical selection based on reactivity or SAR is required.
Computed XLogP3 values; no experimental logP or solubility data available.
Computational Chemistry QSAR ADME Prediction

Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate: Procurement Scenarios


Kinase Inhibitor Library Synthesis

Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate serves as a key β-keto ester building block for constructing focused libraries of indazole C3-substituted kinase inhibitors. The β-keto ester moiety enables cyclocondensation with 3-aminoindazoles or hydrazines to generate pyrimido[1,2-b]indazole or pyrazolo[1,5-a]pyridine scaffolds, which are privileged cores in kinase drug discovery [1]. The 3-yl attachment ensures that the resulting fused heterocycles maintain the conjugation pattern associated with potent kinase binding. Procurement of the 3-yl isomer, rather than the 5-yl or 6-yl analog, is essential for maintaining synthetic fidelity to published kinase inhibitor SAR, where C3 attachment has been explicitly validated .

HDAC Inhibitor: β-Keto Ester as ZBG Precursor

The β-keto ester functionality in the target compound can serve as a precursor to hydroxamic acid or benzamide zinc-binding groups (ZBGs) that are critical for HDAC inhibition. Published indazole-based HDAC6 inhibitors frequently feature a C3-linked ZBG, and the oxopropanoate ester provides a direct synthetic handle for introducing these motifs [1]. The 3-yl attachment is preferred over 5-yl or 6-yl because the C3 position offers optimal geometry for the ZBG to reach the catalytic zinc ion in the HDAC active site, as evidenced by docking studies of potent inhibitors with IC₅₀ values in the single-digit nanomolar range . Researchers developing isoform-selective HDAC6 inhibitors should procure the 3-yl building block to align with established pharmacophore models.

Regioselective Derivatization via Knoevenagel Condensation

The α-methylene carbon of the β-keto ester in Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate is a reactive site for Knoevenagel condensation with aromatic aldehydes, enabling the synthesis of α,β-unsaturated ketone derivatives that are not accessible from simple indazole-3-carboxylate esters. This transformation is documented in the broader indazole β-keto ester literature for generating extended conjugated systems with potential fluorescent or photophysical properties [1]. The 3-yl isomer is uniquely suited for this application because the resulting extended conjugation involves the indazole heterocycle itself, whereas 5-yl or 6-yl isomers would place the conjugation on the benzenoid ring, altering the optical and electronic properties of the products.

Probe Synthesis for Target Engagement Studies

Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate can be elaborated into affinity probes or PROTAC (proteolysis-targeting chimera) precursors by functionalizing either the ester group (hydrolysis to carboxylic acid followed by amide coupling) or the α-methylene (alkylation with linker-warhead constructs) [1]. The C3 attachment ensures that the probe maintains the binding orientation of the parent indazole pharmacophore. For chemical biology groups conducting target engagement or chemoproteomics studies, the 3-yl isomer is the appropriate choice because it preserves the pharmacophoric geometry validated in C3-substituted indazole inhibitors, whereas switching to a 5-yl or 6-yl isomer would necessitate a full re-validation of binding mode and target engagement.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
C3-positioned β-keto ester for cyclocondensation
Alignment with kinase inhibitor SAR and scaffold fidelity
HDAC inhibitor ZBG precursor
C3-linked oxopropanoate as synthetic handle for zinc-binding groups
Isoform-selective HDAC pharmacophore alignment
Knoevenagel derivatization
Reactive α-methylene for α,β-unsaturated ketone synthesis
Extended conjugation with indazole heterocycle
PROTAC/affinity probe synthesis
Dual derivatization sites (ester and α-methylene)
C3 pharmacophoric geometry retention

Technical Documentation Hub

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